3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
893785-81-4 |
|---|---|
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-11-13-18(14-12-16)28-24(29)23-22(19-8-4-6-10-21(19)31-23)27(25(28)30)15-17-7-3-5-9-20(17)26/h3-14H,2,15H2,1H3 |
InChI Key |
XTVQQIRGFDIWTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C22H20FN3O2S
- Molecular Weight : 397.48 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research indicates that it may influence neurotransmitter levels, potentially offering therapeutic benefits in neurological disorders.
Anticancer Activity
A study evaluating the effects of various benzothieno[3,2-d]pyrimidine derivatives found that compounds similar to 3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxic effects on human cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis |
| Compound B | HeLa (Cervical) | 7.5 | Cell Cycle Arrest |
| Target Compound | MCF-7 | 4.5 | Apoptosis Induction |
Antimicrobial Activity
Another study assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that this class of compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Neuroprotective Effects
In a neurochemical profiling study involving zebrafish models, the compound was found to modulate neurotransmitter levels positively. It upregulated serotonin and progesterone while downregulating cortisol levels during induced seizures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis of structurally related compounds is provided below:
Key Findings:
Electronic Effects: The 2-fluorobenzyl group in the target compound enhances electron-withdrawing effects compared to the 2-methylbenzyl analog, improving metabolic stability .
Biological Activity: Miricorilant () demonstrates the impact of bulky substituents (e.g., phenylcyclohexyl) on CNS activity, a trait less pronounced in the target compound due to its benzothieno core . Oxadiazole-containing analogs () exhibit rigid structures that may limit conformational flexibility, affecting bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to C688-1324, involving halogenated intermediates and Suzuki-Miyaura couplings for aryl group introduction .
Research Implications
The target compound’s combination of a benzothieno core, fluorinated benzyl group, and ethylphenyl substituent positions it as a candidate for diseases requiring high tissue penetration and sustained activity. Its structural analogs highlight trade-offs between electronic effects, solubility, and metabolic profiles, guiding future optimization for specific therapeutic applications (e.g., oncology or neurology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
